

Spectroscopic Profile of 3-amino-N,N-diethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-amino-N,N-diethylbenzamide

Cat. No.: B112903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-amino-N,N-diethylbenzamide**, a molecule of interest in various research and development sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-amino-N,N-diethylbenzamide**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Quantitative ^1H NMR data for **3-amino-N,N-diethylbenzamide** is not readily available in public databases. Researchers are advised to acquire this data experimentally.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Quantitative ^{13}C NMR data for **3-amino-N,N-diethylbenzamide** is not readily available in public databases. Researchers are advised to acquire this data experimentally.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Interpretation
Data not available	

While the existence of FTIR spectra is noted in public databases, specific peak assignments are not available.^[1] Researchers should perform experimental analysis for detailed vibrational mode identification.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Data not available		

Mass spectrometry data for **3-amino-N,N-diethylbenzamide** is not publicly detailed. Experimental determination is recommended for accurate mass-to-charge ratio and fragmentation pattern analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of an aromatic amine like **3-amino-N,N-diethylbenzamide** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.
- **Instrument Setup:** Utilize a spectrometer, such as a Varian CFT-20 or a modern equivalent, for data acquisition.^[1]
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **3-amino-N,N-diethylbenzamide** can be obtained using the KBr pellet technique:

- **Sample Preparation:** Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.^{[2][3][4]}
- **Pellet Formation:** Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.^{[2][5]}
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

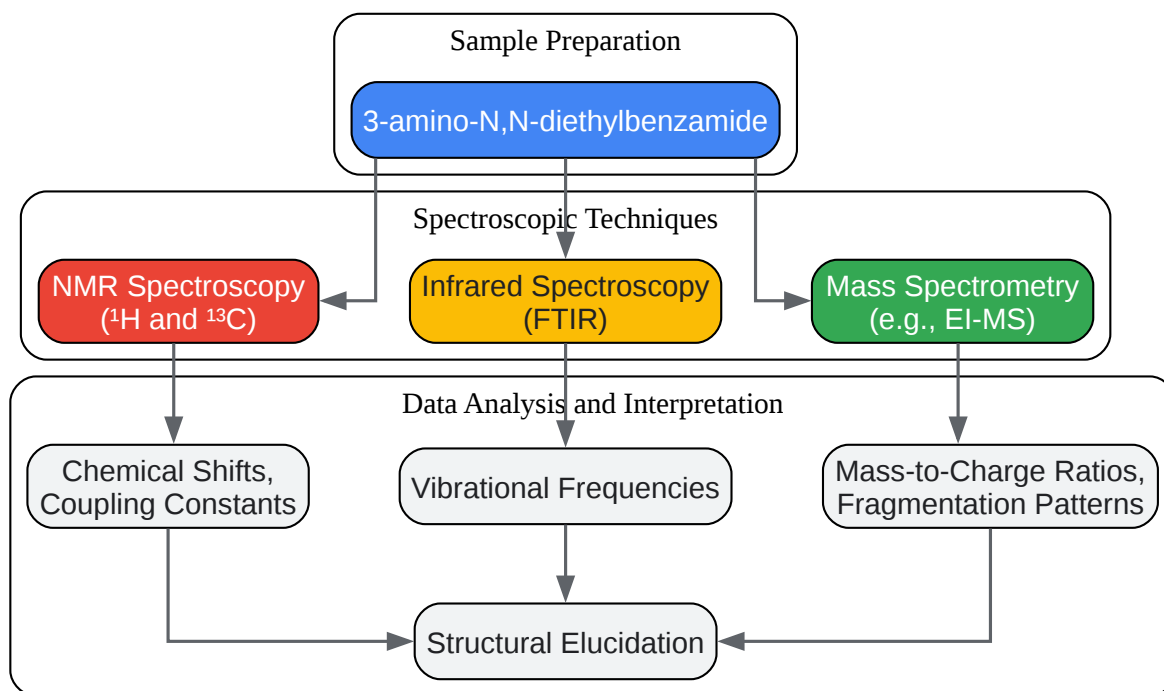
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile, thermally stable organic compounds:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small molecule like **3-amino-N,N-diethylbenzamide**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 3-amino-N,N-diethylbenzamide | C₁₁H₁₆N₂O | CID 268126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kintek-tech.com]
- 3. scienceijsar.com [scienceijsar.com]

- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. as.uky.edu [as.uky.edu]
- 8. rroj.com [rroj.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
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